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molecular formula C14H22Cl2N6O2 B8562352 1-ethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide dihydrochloride

1-ethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide dihydrochloride

Cat. No. B8562352
M. Wt: 377.3 g/mol
InChI Key: AEUONSBVJBAJMO-UHFFFAOYSA-N
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Patent
US07528148B2

Procedure details

Intermediate 18 (1.39 g) was treated with a 4M solution of hydrochloric acid in dioxane (8 ml) and the mixture stirred under nitrogen for 1 h. Concentration in vacuo afforded Intermediate 19 as a white solid (1.17 g). LCMS showed MH+=305; TRET=2.04 min.
Name
Intermediate 18
Quantity
1.39 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2=[N:8][CH:9]=[C:10]([C:19]([NH:21][NH:22]C(OC(C)(C)C)=O)=[O:20])[C:11]([NH:12][CH:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[C:6]2[CH:5]=[N:4]1)[CH3:2].[ClH:30]>O1CCOCC1>[ClH:30].[ClH:30].[CH2:1]([N:3]1[C:7]2=[N:8][CH:9]=[C:10]([C:19]([NH:21][NH2:22])=[O:20])[C:11]([NH:12][CH:13]3[CH2:14][CH2:15][O:16][CH2:17][CH2:18]3)=[C:6]2[CH:5]=[N:4]1)[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Intermediate 18
Quantity
1.39 g
Type
reactant
Smiles
C(C)N1N=CC=2C1=NC=C(C2NC2CCOCC2)C(=O)NNC(=O)OC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under nitrogen for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.C(C)N1N=CC=2C1=NC=C(C2NC2CCOCC2)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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